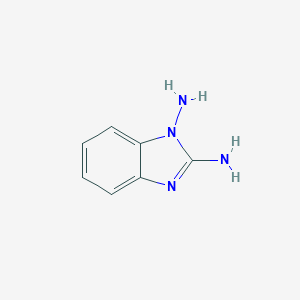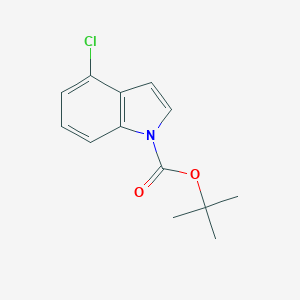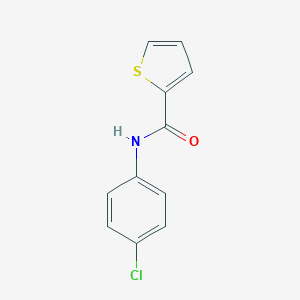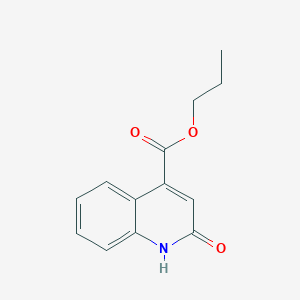
2-Chlorobenzohydrazide
Übersicht
Beschreibung
2-Chlorobenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O. Its molecular weight is 170.596 . It is also known by other names such as 2-Chlorobenzhydrazide, o-Chlorobenzhydrazide, and Benzoic acid, 2-chloro-, hydrazide .
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzohydrazide consists of a chlorophenyl and a formic hydrazide unit. These units are almost planar and are oriented with respect to each other at dihedral angles .Physical And Chemical Properties Analysis
2-Chlorobenzohydrazide is a white to off-white powder . It has a molecular weight of 170.6 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Potential in Brain Disorders Treatment
A study by Avram et al. (2021) explored the synthesis of new Schiff bases using derivatives of 2-chlorobenzohydrazide. These compounds showed promise as potentially effective treatments for neurodegenerative disorders, particularly Alzheimer’s disease. The study utilized bioinformatics tools to determine the drug-like features of these compounds and their potential as neuropsychiatric drugs.
2. Structural Characteristics and Hydrogen Bonding
Research on substituted benzohydrazides, including 2-chlorobenzohydrazide, has revealed their ability to form complex molecular structures through hydrogen bonding. For example, Wardell et al. (2006) demonstrated how 2-chlorobenzohydrazide molecules can link into chains and frameworks through hydrogen bonds, indicating its potential in developing complex molecular structures.
3. Vibrational Spectroscopic Studies and Quantum Chemical Computations
The molecular vibrations of o-chlorobenzohydrazide, a related compound, were studied by Gobinath & Xavier (2014). This research involved analyzing the compound's vibrational data and comparing it with theoretical wavenumbers derived from quantum chemical studies. Such studies are vital for understanding the molecular properties and potential applications of these compounds in various fields.
4. Structural Characterization and Crystal Structures
Studies like those conducted by Lei & Fu (2011) and Wang, You, & Wang (2011) focus on the synthesis and structural characterization of compounds derived from 2-chlorobenzohydrazide. These studies provide insights into the molecular and crystal structures of such compounds, which are crucial for their potential application in various scientific fields.
5. Antimicrobial and Anti-inflammatory Activities
Compounds derived from 2-chlorobenzohydrazide have been explored for their antimicrobial and anti-inflammatory activities. For instance, Karegoudar et al. (2008) synthesized a series of compounds involving 2-chlorobenzohydrazide and evaluated their biological activities. Such studies highlight the potential of these compounds in medical and pharmacological applications.
Safety and Hazards
2-Chlorobenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Relevant Papers A paper titled “2-Chloro-benzohydrazide” was found during the search . This paper discusses the crystal structure of 2-Chlorobenzohydrazide and provides some insights into its geometric properties . Further analysis of this paper could provide more detailed information about the compound.
Eigenschaften
IUPAC Name |
2-chlorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNLSKVTKSSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206882 | |
| Record name | 2-Chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzohydrazide | |
CAS RN |
5814-05-1 | |
| Record name | 2-Chlorobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5814-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T829N5VTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-Chlorobenzohydrazide?
A1: 2-Chlorobenzohydrazide has the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol. [] Its structure comprises a chlorophenyl ring attached to a hydrazide functional group (-CONHNH2). This structure often allows for various hydrogen bonding interactions, influencing its crystal packing and potential interactions with biological targets.
Q2: How does the structure of 2-Chlorobenzohydrazide influence its crystal packing?
A2: The chlorophenyl and formic hydrazide units within 2-Chlorobenzohydrazide are nearly planar. [] These units adopt specific orientations relative to each other, influenced by the chlorine atom's position. In its crystal structure, 2-Chlorobenzohydrazide molecules form polymeric chains extending along a specific crystallographic axis due to N—H⋯O and N—H⋯N hydrogen bonds. []
Q3: What types of chemical reactions can 2-Chlorobenzohydrazide undergo?
A3: 2-Chlorobenzohydrazide readily reacts with aldehydes and ketones to form Schiff base compounds, a crucial class of molecules in medicinal chemistry. [] For example, reacting 2-Chlorobenzohydrazide with 2-methoxybenzaldehyde yields 2-chloro-N'-(2-methoxybenzylidene)benzohydrazide. [] Further chemical transformations on these Schiff bases can lead to various heterocyclic compounds, expanding their potential applications.
Q4: Can 2-Chlorobenzohydrazide be used to synthesize compounds with potential antimicrobial activity?
A4: Yes, research indicates that incorporating 2-Chlorobenzohydrazide as a building block can lead to compounds exhibiting antimicrobial activity. For example, synthesizing thiazolo[3,2-b][1,2,4]triazoles using 2-Chlorobenzohydrazide as a starting material resulted in compounds showing promising antibacterial and antifungal activities. [] Furthermore, vanadium(V) complexes incorporating hydrazone ligands derived from 2-Chlorobenzohydrazide demonstrated notable antimicrobial activity against various bacterial and fungal strains. []
Q5: What role do substituents on the hydrazone ligands play in the antimicrobial activity of vanadium(V) complexes?
A5: Studies suggest that the presence of halogen substituents, such as bromine and chlorine, on the hydrazone ligands derived from 2-Chlorobenzohydrazide can enhance the antimicrobial activity of the resulting vanadium(V) complexes. [] This observation highlights the potential for tailoring the biological activity of these complexes through structural modifications.
Q6: Beyond antimicrobial activity, what other biological activities have been investigated for derivatives of 2-Chlorobenzohydrazide?
A6: Researchers have explored the antitumor and antiangiogenic properties of 1,3,4-trisubstituted pyrazole derivatives synthesized using 2-Chlorobenzohydrazide. [] Some of these derivatives demonstrated significant cytotoxicity against various human tumor cell lines and showed promising antiangiogenic activity by inhibiting human umbilical vein endothelial cells' proliferation, cord formation, and migration. []
Q7: Can you provide an example of a specific compound synthesized from 2-Chlorobenzohydrazide that exhibits potent antitumor activity?
A7: Compound N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide, synthesized from 2-Chlorobenzohydrazide, displayed substantial antitumor activity with promising median growth inhibition, total growth concentration, and median lethal concentration values. [] This highlights the potential of 2-Chlorobenzohydrazide derivatives as lead compounds in developing novel anti-cancer therapies.
Q8: Are there any analytical techniques commonly used to characterize compounds derived from 2-Chlorobenzohydrazide?
A8: Researchers frequently employ various spectroscopic and analytical techniques to characterize compounds synthesized from 2-Chlorobenzohydrazide. These techniques include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), Time-of-Flight Mass Spectrometry (TOF MS ES+), and elemental analysis (C, H, N, S). [] Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structures of these compounds, providing valuable insights into their structural features and potential for intermolecular interactions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)


![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)